molecular formula C26H19NO B12818347 N-(2-Fluorenyl)-4-biphenylcarboxamide CAS No. 60550-99-4

N-(2-Fluorenyl)-4-biphenylcarboxamide

Cat. No.: B12818347
CAS No.: 60550-99-4
M. Wt: 361.4 g/mol
InChI Key: JCYPFKXBBBGKKO-UHFFFAOYSA-N
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Description

N-9H-Fluoren-2-yl-(1,1’-biphenyl)-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenyl group attached to a biphenyl carboxamide. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for study in organic chemistry, materials science, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-9H-Fluoren-2-yl-(1,1’-biphenyl)-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Fluorenyl Intermediate: The fluorenyl group is synthesized through a Friedel-Crafts acylation reaction, where fluorene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Coupling with Biphenyl Carboxylic Acid: The fluorenyl intermediate is then coupled with biphenyl-4-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Amidation Reaction: The final step involves the amidation of the coupled product with an amine, resulting in the formation of N-9H-Fluoren-2-yl-(1,1’-biphenyl)-4-carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-9H-Fluoren-2-yl-(1,1’-biphenyl)-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents in the presence of a catalyst.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Amines.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

N-9H-Fluoren-2-yl-(1,1’-biphenyl)-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of N-9H-Fluoren-2-yl-(1,1’-biphenyl)-4-carboxamide depends on its application:

    Biological Systems: It may interact with specific proteins or enzymes, altering their activity and leading to therapeutic effects.

    Electronic Materials: Functions as a charge transport material, facilitating the movement of electrons or holes in OLEDs.

Comparison with Similar Compounds

Similar Compounds

  • N1-(9,9-diphenyl-9H-fluoren-2-yl)-N4,N4-diphenylbenzene-1,4-diamine
  • N1-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-N1-(9,9-diphenyl-9H-fluoren-2-yl)-N4,N4-diphenylbenzene-1,4-diamine

Uniqueness

N-9H-Fluoren-2-yl-(1,1’-biphenyl)-4-carboxamide stands out due to its unique combination of fluorenyl and biphenyl groups, which impart distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications.

Properties

CAS No.

60550-99-4

Molecular Formula

C26H19NO

Molecular Weight

361.4 g/mol

IUPAC Name

N-(9H-fluoren-2-yl)-4-phenylbenzamide

InChI

InChI=1S/C26H19NO/c28-26(20-12-10-19(11-13-20)18-6-2-1-3-7-18)27-23-14-15-25-22(17-23)16-21-8-4-5-9-24(21)25/h1-15,17H,16H2,(H,27,28)

InChI Key

JCYPFKXBBBGKKO-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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